molecular formula C21H11NS B120476 6-Isothiocyanatobenzo[a]pyrene CAS No. 152832-13-8

6-Isothiocyanatobenzo[a]pyrene

Cat. No.: B120476
CAS No.: 152832-13-8
M. Wt: 309.4 g/mol
InChI Key: ZAZCYCBTCXZZQX-UHFFFAOYSA-N
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Description

6-Isothiocyanatobenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an isothiocyanate (-N=C=S) functional group at the 6-position of the benzo[a]pyrene (BaP) scaffold. Benzo[a]pyrene itself is a well-studied carcinogen, formed during incomplete combustion of organic materials, and is a model compound for understanding PAH-mediated toxicity .

Properties

CAS No.

152832-13-8

Molecular Formula

C21H11NS

Molecular Weight

309.4 g/mol

IUPAC Name

6-isothiocyanatobenzo[a]pyrene

InChI

InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H

InChI Key

ZAZCYCBTCXZZQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3

Other CAS No.

152832-13-8

Synonyms

6-BENZO[A]PYRENYLISOTHIOCYANATE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isothiocyanatobenzo[a]pyrene can be synthesized through various methods. One common approach involves the reaction of benzo(a)pyrene with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .

Another method involves the use of phenyl isothiocyanate as a starting material. In this approach, benzo(a)pyrene is reacted with phenyl isothiocyanate in the presence of a catalyst such as dimethylbenzene. This reaction is carried out under nitrogen protection to prevent oxidation and typically yields high purity products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. Industrial processes are designed to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanatobenzo[a]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Isothiocyanatobenzo[a]pyrene involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting various cellular pathways .

One of the key molecular targets is the aryl hydrocarbon receptor (AhR), which is activated by the compound. Activation of AhR leads to changes in gene expression and can result in oxidative stress and inflammation . The compound’s free-radical mechanism also contributes to its biological effects by inducing oxidative stress in cells .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : Methyl and parent BaP derivatives exhibit higher lipophilicity, favoring bioaccumulation, while hydroxymethyl and nitro groups introduce polarity, altering environmental mobility .
  • Methyl and hydroxymethyl groups may require metabolic activation (e.g., epoxidation) to exert toxicity .

Toxicological and Environmental Behavior

Genotoxicity and Carcinogenicity

  • 6-Nitrobenzo(a)pyrene: Nitro-PAHs are potent direct-acting mutagens, forming DNA adducts without metabolic activation. Their carcinogenicity often exceeds that of BaP in in vitro assays .
  • 6-Methylbenzo[a]pyrene : Methylation reduces metabolic activation efficiency but may stabilize reactive intermediates, prolonging mutagenic effects .

Environmental Distribution

  • PAH Homologs : Benzo[a]pyrene, pyrene, and benzo[e]pyrene share similar anthropogenic sources (e.g., combustion), as observed in South China Sea sediments . However, substituents like isothiocyanate or nitro groups may alter degradation rates or bioavailability.
  • Sulfur-Containing Analogs : Dibenzothiophene (a sulfur heterocycle) exhibits distinct environmental behavior compared to oxygenated or nitrated PAHs, suggesting functional groups critically influence fate .

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